4Z,7Z-decadienoicacid

Übersicht

Beschreibung

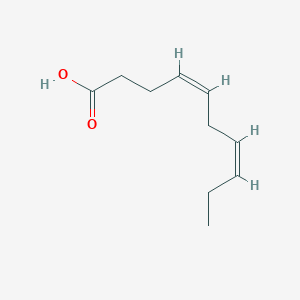

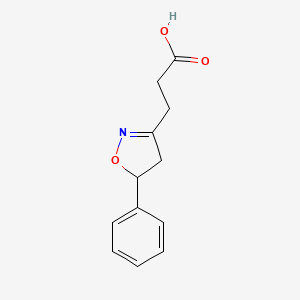

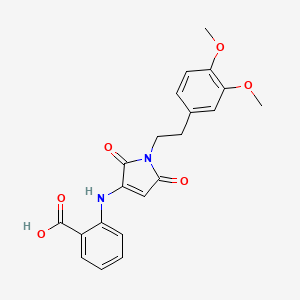

4Z,7Z-decadienoic acid, also known as sebacinaic acid, is a naturally occurring unsaturated fatty acid with a 10-carbon chain. It is a polyunsaturated fatty acid (PUFA) and is increased in the plasma of patients with a medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, a fatty acid oxidation disorder .

Molecular Structure Analysis

The molecular formula of 4Z,7Z-decadienoic acid is C10H16O2 . The InChi code is InChI=1S/C10H16O2/c1-2-3-4-5-6-7-8-9-10(11)12/h3-4,6-7H,2,5,8-9H2,1H3,(H,11,12)/b4-3-,7-6- .Physical And Chemical Properties Analysis

The physical and chemical properties of 4Z,7Z-decadienoic acid include a molecular formula of C10H16O2 and a formula weight of 168.2 .Wissenschaftliche Forschungsanwendungen

Cytotoxicity of Diatom-Derived Oxylipins : A study investigated the cytotoxicity of marine diatom-derived aldehydes, including compounds similar to 4Z,7Z-decadienoic acid, against organisms from different phyla. These compounds showed activity against bacteria, fungi, and weak algicidal activity, highlighting their potential in biocidal applications (Adolph et al., 2004).

Synthesis from Butadiene Telomer : Another study described a synthetic method for compounds like methyl dihydrojasmonate from butadiene telomer, starting with compounds including 4-decenoic acid, a related compound. This illustrates a method of synthesizing complex molecules from simpler ones (Tsuji et al., 1979).

Colorimetric Methods for Ammonium Determination : Research on the Berthelot reaction for determining ammonium in soil and water mentioned interference by diverse N-containing organic compounds, which could include similar unsaturated fatty acids (Rhine et al., 1998).

Catalytic Decomposition in Environmental Applications : A study on the catalytic decomposition of hydrogen peroxide and 4-chlorophenol in the presence of activated carbons discussed the role of similar organic compounds in these processes (Huang et al., 2003).

Attraction of Codling Moth in Agriculture : Research has shown that ethyl (2E, 4Z)-2,4-decadienoate, a compound similar to 4Z,7Z-decadienoic acid, is a potent attractant for codling moth, a pest of walnuts, apples, and pears. This kairomone attracts both male and female moths, offering potential use in pest management (Light et al., 2001).

Phloretic Acid in Materials Science : A study explored phloretic acid, a phenolic compound, as a renewable building block in materials science. This research highlights the potential of naturally occurring compounds like 4Z,7Z-decadienoic acid in sustainable materials development (Trejo-Machin et al., 2017).

Ferulic Acid in Food and Pharmaceuticals : Ferulic acid, related to 4Z,7Z-decadienoic acid, has been studied for its pharmaceutical functions and applications in foods, highlighting the wide-ranging applications of similar compounds in both health and industry (Ou & Kwok, 2004).

Wirkmechanismus

Target of Action

The primary targets of 4Z,7Z-decadienoic acid It is known that this compound is a polyunsaturated fatty acid (pufa) . PUFAs are known to interact with a variety of cellular targets, including membrane proteins, ion channels, and enzymes involved in signal transduction .

Mode of Action

The exact mode of action of 4Z,7Z-decadienoic acid As a PUFA, it may interact with its targets by integrating into cellular membranes, altering their fluidity, and modulating the function of membrane-bound proteins

Biochemical Pathways

4Z,7Z-decadienoic acid: is likely involved in lipid metabolism, given its classification as a PUFA . PUFAs are known to play crucial roles in various biochemical pathways, including inflammation, cell signaling, and maintenance of membrane integrity . .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4Z,7Z-decadienoic acid As a fatty acid, it is likely absorbed in the intestines and distributed throughout the body, where it can be metabolized by various enzymes . The bioavailability of 4Z,7Z-decadienoic acid would depend on several factors, including its solubility, the presence of transport proteins, and the individual’s metabolic rate .

Result of Action

The molecular and cellular effects of 4Z,7Z-decadienoic acid As a PUFA, it may influence cell membrane fluidity, signal transduction, and inflammatory responses . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4Z,7Z-decadienoic acid . Factors such as temperature, pH, and the presence of other compounds can affect its stability and interaction with targets . Additionally, individual factors such as diet, age, and health status can influence the compound’s efficacy .

Eigenschaften

IUPAC Name |

(4Z,7Z)-deca-4,7-dienoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-2-3-4-5-6-7-8-9-10(11)12/h3-4,6-7H,2,5,8-9H2,1H3,(H,11,12)/b4-3-,7-6- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIQVVSKJFRPIIP-CWWKMNTPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4Z,7Z)-deca-4,7-dienoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B2681746.png)

![[5-(2,3-Dichlorophenyl)-2-furyl]methanol](/img/structure/B2681750.png)

![3-Methyl-5-[(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)sulfonyl]-1,3-benzoxazol-2-one](/img/structure/B2681751.png)

![2-[3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2681756.png)

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2681763.png)